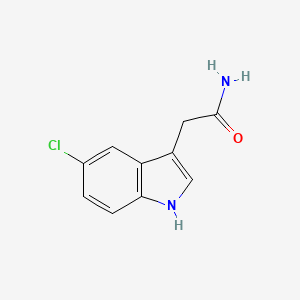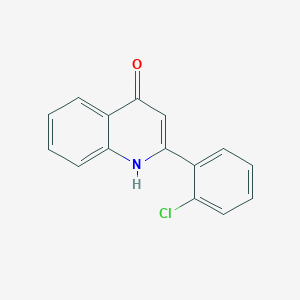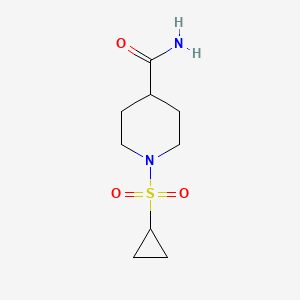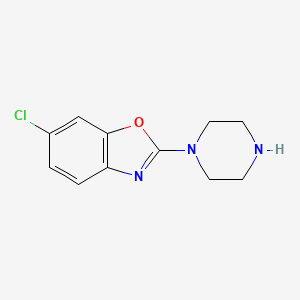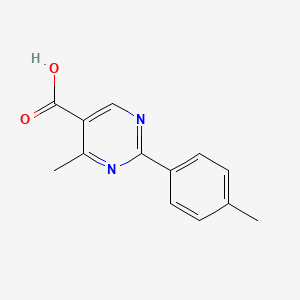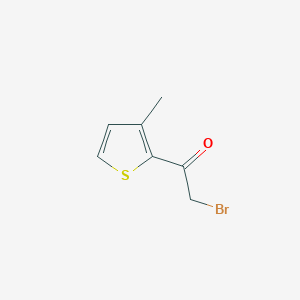
2-bromo-1-(3-methylthiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1-(3-methylthiophen-2-yl)ethanone: is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a thiophene ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(3-methylthiophen-2-yl)ethanone typically involves the bromination of 1-(3-methylthiophen-2-yl)ethan-1-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
化学反应分析
Types of Reactions: 2-bromo-1-(3-methylthiophen-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the thiophene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(3-methylthiophen-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-carboxythiophen-2-yl)ethan-1-one.
科学研究应用
2-bromo-1-(3-methylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-bromo-1-(3-methylthiophen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
- 2-Bromo-1-(3-methylphenyl)ethan-1-one
- 2-Bromo-1-(3-methylbenzothiophen-2-yl)ethan-1-one
- 2-Bromo-1-(3-methyl-2-thienyl)ethanone
Comparison: 2-bromo-1-(3-methylthiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or benzothiophene analogs
属性
CAS 编号 |
62466-11-9 |
|---|---|
分子式 |
C7H7BrOS |
分子量 |
219.1 g/mol |
IUPAC 名称 |
2-bromo-1-(3-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 |
InChI 键 |
YUTFYMWVGAJBOG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)CBr |
规范 SMILES |
CC1=C(SC=C1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE](/img/structure/B1629672.png)
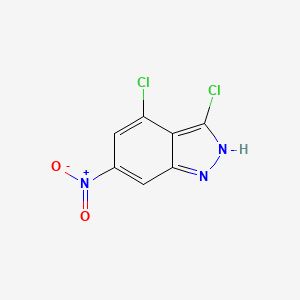
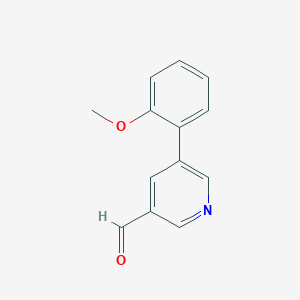
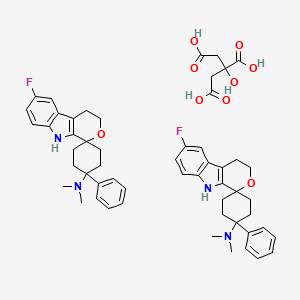


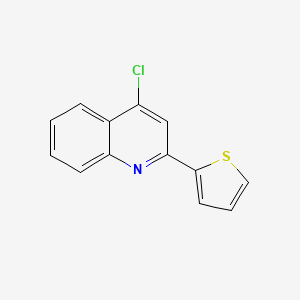
![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1629681.png)
